molecular formula C28H33N3O4S B2994062 N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide CAS No. 866155-45-5

N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide

Cat. No.: B2994062
CAS No.: 866155-45-5
M. Wt: 507.65
InChI Key: KSQSGQFAMOCNAX-UHFFFAOYSA-N
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Description

N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide is a sulfonamide-acetamide hybrid compound characterized by a central sulfonamide bridge connecting a 4-(tert-butyl)phenyl group and a benzylacetamide moiety. The molecule features two acetamide groups: one attached to the benzyl ring and another to the terminal phenyl ring .

Properties

IUPAC Name

N-[3-[[(3-acetamidophenyl)methyl-(4-tert-butylphenyl)sulfonylamino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O4S/c1-20(32)29-25-10-6-8-22(16-25)18-31(19-23-9-7-11-26(17-23)30-21(2)33)36(34,35)27-14-12-24(13-15-27)28(3,4)5/h6-17H,18-19H2,1-5H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQSGQFAMOCNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN(CC2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide is a complex organic compound with potential biological activity. This article explores its biological effects, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H33N3O4S. Its structure includes an acetylamino group, a sulfonamide moiety, and a tert-butyl phenyl group, which contribute to its biological activity.

PropertyValue
Molecular Weight489.64 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogP4.5

Research indicates that compounds similar to this compound may exhibit several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, modifications to similar phenylacetamide structures have shown efficacy against pancreatic cancer cell lines with GI50 values ranging from 3.7 µM to over 50 µM depending on the specific analogs tested .
  • Enzyme Inhibition : Compounds with sulfonamide groups have been studied for their ability to inhibit enzymes such as carbonic anhydrase and various proteases, which are crucial in cancer progression and other diseases .

Case Studies

  • Anticancer Efficacy : In a study investigating related compounds, it was found that certain modifications enhanced cytotoxicity against breast and ovarian cancer cell lines. The analogs demonstrated broad-spectrum activity with notable GI50 values indicating significant growth inhibition at low concentrations .
  • Neuroprotective Effects : Similar compounds have been examined for neuroprotective properties, particularly in models of neurodegenerative diseases. These studies often measure the ability of compounds to scavenge free radicals and inhibit neurotoxic pathways .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth
Enzyme InhibitionInhibition of proteases
NeuroprotectionFree radical scavenging

Research Findings

Recent research has focused on the synthesis and optimization of related compounds for enhanced biological activity. For example, a library of phenylacetamides was synthesized and screened for anticancer properties against multiple cell lines, demonstrating varying degrees of effectiveness based on structural modifications .

Future Directions

Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects. This includes:

  • In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Investigating specific pathways affected by the compound to identify potential targets for drug development.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and physical properties of the target compound and its analogues:

Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound 4-(tert-butyl)phenyl, dual acetamide groups C₂₉H₃₄N₄O₄S Not reported Sulfonamide, Acetamide
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (15) 3-Chloro-4-methoxyphenyl C₁₅H₁₅ClN₂O₄S 227 Sulfonamide, Acetamide, Chloro, Methoxy
N-{3-[([3-(acetylamino)benzyl]{[2-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide 2-(Trifluoromethyl)phenyl C₂₅H₂₄F₃N₃O₄S Not reported Sulfonamide, Acetamide, Trifluoromethyl
N-[4-({3-[(4-Sulfamoylphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide Quinoxaline core, dual sulfamoyl groups C₂₂H₂₀N₆O₅S₂ Not reported Sulfonamide, Acetamide, Quinoxaline
N-Benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide Benzyl group, trifluoromethylphenyl C₂₂H₁₉F₃N₂O₃S Not reported Sulfonamide, Acetamide, Benzyl

Key Observations :

  • The target compound distinguishes itself with a bulky tert-butyl group , which may enhance lipophilicity and metabolic stability compared to smaller substituents like chloro or methoxy in compound 15 .
  • The quinoxaline-containing compound () adds aromatic heterocyclic complexity, which could influence π-π stacking interactions in biological targets .
Spectroscopic Data
  • IR Spectroscopy : All compounds exhibit characteristic sulfonamide (SO₂NH, ~1144 cm⁻¹) and acetamide (CONH, ~1680 cm⁻¹) peaks. The tert-butyl group in the target compound may show C-H stretching vibrations near 2897–2841 cm⁻¹, as seen in related tert-butyl-containing sulfonamides .
  • NMR : The tert-butyl group’s singlet at ~1.3 ppm (¹H) and ~30 ppm (¹³C) would differentiate the target compound from analogues with electron-withdrawing groups (e.g., trifluoromethyl’s ¹⁹F NMR signal at ~-60 ppm) .

Q & A

Basic: What are the common synthetic routes and characterization techniques for this sulfonamide-acetamide compound?

The compound is typically synthesized via multi-step reactions involving sulfonylation, acylation, and coupling. A general approach includes:

  • Sulfonylation : Reacting a benzylamine intermediate with 4-(tert-butyl)benzenesulfonyl chloride to form the sulfonamide core .
  • Acylation : Introducing the acetamide group using acetic anhydride or acetyl chloride under reflux conditions .
  • Characterization :
    • FTIR to confirm sulfonamide (SO₂NH, ~1163 cm⁻¹) and acetamide (CONH, ~1681 cm⁻¹) functional groups .
    • ¹H-NMR (DMSO-d₆) for structural elucidation, e.g., aromatic protons (δ 7.75 ppm), methyl groups (δ 2.08 ppm) .
    • Melting point determination to assess purity (e.g., 142°C with decomposition) .

Basic: What safety protocols should be followed when handling this compound?

  • Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse with water for 15+ minutes and seek medical attention .
  • Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid incompatible reagents (strong acids/bases) .

Basic: Which spectroscopic methods are critical for verifying its structural integrity?

  • FTIR : Identifies key functional groups (e.g., SO₂NH, CONH) .
  • ¹H/¹³C-NMR : Resolves aromatic and aliphatic proton environments, confirming substitution patterns .
  • X-ray Crystallography : For absolute configuration determination, as seen in related sulfonamide derivatives (e.g., bond angles, torsion angles) .

Advanced: How can synthesis yields be optimized for this compound?

  • Design of Experiments (DoE) : Use statistical models to optimize parameters like temperature, solvent (methanol/ethanol), and catalyst loading (e.g., Raney-Ni for hydrogenation) .
  • Flow Chemistry : Continuous-flow systems improve reproducibility and reduce reaction times, as demonstrated in analogous diazomethane syntheses .

Advanced: How to resolve contradictions in spectral data across studies?

  • Comparative Analysis : Cross-reference NMR/FTIR data with computational predictions (e.g., DFT calculations) to validate peak assignments .
  • Crystallographic Validation : Resolve ambiguities in proton environments (e.g., overlapping multiplets) using single-crystal X-ray structures .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Pharmacological Assays : Test analogs against target proteins (e.g., sodium channels) using patch-clamp electrophysiology or microbial inhibition assays .
  • Modular Synthesis : Vary substituents (e.g., tert-butyl, acetyl) to assess impact on bioactivity. For example, trifluoromethoxy groups in triazine derivatives enhance sodium channel inhibition .

Advanced: How to design experiments for parameter optimization in catalytic steps?

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., catalyst concentration, reaction time) to maximize yield .
  • High-Throughput Screening : Automate small-scale reactions to rapidly identify optimal conditions (e.g., solvent polarity, temperature gradients) .

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